Dehydro palonosetron N-oxide

説明

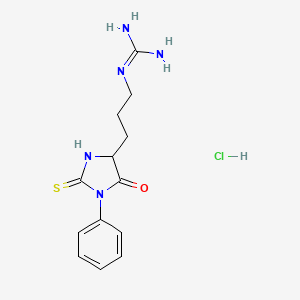

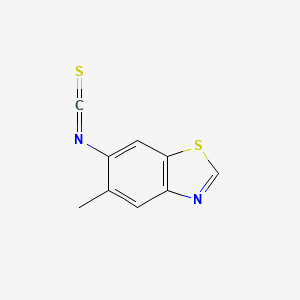

Dehydro N-Oxide Palonosetron, also known as Palonosetron Impurities, is a compound with the molecular formula C₁₉H₂₂N₂O₂ and a molecular weight of 310.39 g/mol . It is categorized as an impurity of Palonosetron . The IUPAC name for this compound is 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one .

作用機序

Target of Action

Dehydro palonosetron N-oxide, like its parent compound palonosetron, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

As a selective 5-HT3 receptor antagonist , this compound works by blocking the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . It does this both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals .

Biochemical Pathways

The compound’s action on 5-HT3 receptors disrupts the signaling pathways that induce vomiting. By blocking these receptors, it prevents serotonin from binding and triggering the vomiting reflex . This action affects both the acute phase of vomiting, which is serotonin-dependent, and the delayed phase .

Pharmacokinetics

Palonosetron has a high oral bioavailability and is approximately 50% metabolized in the liver, primarily via CYP2D6 . It has a long plasma half-life of approximately 40-50 hours , suggesting sustained activity. The metabolites of palonosetron, which likely include this compound, are mostly excreted in the urine .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting , particularly those induced by chemotherapy . By blocking the 5-HT3 receptors, it prevents the triggering of the vomiting reflex, thus mitigating these side effects of chemotherapy .

Action Environment

The efficacy of this compound, like other antiemetics, can be influenced by various environmental factors. These may include the emetogenic potential of the chemotherapy regimen, patient-specific factors like age and gender, and the use of adjunctive therapies

生化学分析

Biochemical Properties

Dehydro Palonosetron N-oxide plays a significant role in biochemical reactions as a 5-HT3 receptor antagonist . It interacts with the 5-HT3 receptors, inhibiting their activity and thereby affecting the biochemical reactions that these receptors are involved in .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. By inhibiting the 5-HT3 receptors, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the 5-HT3 receptors, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Its potent and selective antagonistic action on the 5-HT3 receptors suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the Bezold-Jarisch reflex in a dose-dependent manner

Metabolic Pathways

As a 5-HT3 receptor antagonist, it is likely to interact with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

Given its role as a 5-HT3 receptor antagonist, it may interact with transporters or binding proteins involved in serotonin transport .

Subcellular Localization

As a 5-HT3 receptor antagonist, it may be localized to areas of the cell where these receptors are present .

特性

IUPAC Name |

2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t13?,17-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTMVWDDYCEVNT-WAPLAKNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4C[N+]5(CCC4CC5)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021456-82-5 | |

| Record name | Dehydro palonosetron N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021456825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6-Tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRO PALONOSETRON N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZY2QC85ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)

![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)